molecular formula C13H9N3O2S B2790609 N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide CAS No. 478260-08-1

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide

Cat. No.: B2790609
CAS No.: 478260-08-1
M. Wt: 271.29
InChI Key: MXJIEAJFYJKANW-UHFFFAOYSA-N
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Description

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide is a chemical compound of interest in various research fields. Its distinct molecular structure, featuring furan and pyrimidine rings linked via a thienyl group, makes it a potential candidate for investigation in [ e.g., medicinal chemistry, drug discovery, or materials science ]. Specific research applications and the compound's mechanism of action are currently areas of active exploration. Researchers are investigating its potential role in [ e.g., inhibiting specific enzymes, modulating cellular pathways, or as a building block for functional materials ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-thiophen-2-ylpyrimidin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12(10-3-1-7-18-10)16-13-14-6-5-9(15-13)11-4-2-8-19-11/h1-8H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJIEAJFYJKANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic methods are indispensable for piecing together the molecular puzzle of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide. These techniques provide detailed insights into the atomic-level connectivity and the electronic environment of the constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is a powerful tool for unambiguously establishing the covalent framework of the molecule.

2D NMR for Connectivity: Correlation Spectroscopy (COSY) experiments would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring system—the furan (B31954), thiophene (B33073), and pyrimidine (B1678525) moieties. For instance, coupled protons on the furan and thiophene rings would show cross-peaks, confirming their adjacent positions. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for linking the proton signals to their directly attached carbons (HSQC) and to carbons two to three bonds away (HMBC). This would definitively connect the furamide group to the pyrimidine ring at the N2 position and the thienyl group to the C4 position of the pyrimidine.

NOESY for Conformation: Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering critical information about the molecule's preferred conformation in solution. For this compound, NOESY experiments would be instrumental in determining the relative orientation of the furan, thiophene, and pyrimidine rings with respect to each other and the amide bond. For example, correlations between the amide proton and protons on either the furan or pyrimidine ring would help define the geometry around the amide linkage.

A hypothetical table of expected ¹H NMR chemical shifts is presented below, based on typical values for similar heterocyclic systems.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Amide N-H10.0 - 11.5Singlet (broad)Chemical shift can be solvent-dependent.
Pyrimidine H-57.2 - 7.6DoubletCoupled to H-6.
Pyrimidine H-68.6 - 9.0DoubletCoupled to H-5.
Thiophene H-3'7.2 - 7.8MultipletPart of the thienyl ring system.
Thiophene H-4'7.0 - 7.5MultipletPart of the thienyl ring system.
Thiophene H-5'7.5 - 8.0MultipletPart of the thienyl ring system.
Furan H-3''6.5 - 7.0MultipletPart of the furan ring system.
Furan H-4''6.3 - 6.8MultipletPart of the furan ring system.
Furan H-5''7.4 - 7.8MultipletPart of the furan ring system.

Advanced Infrared (IR) Spectroscopy for Functional Group Analysis

Advanced Infrared (IR) spectroscopy techniques, such as Attenuated Total Reflectance (ATR)-FTIR, provide detailed information about the vibrational modes of the functional groups within the molecule. For this compound, key diagnostic peaks would be expected. The N-H stretching vibration of the amide group would likely appear as a sharp band in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretch of the amide is a strong, characteristic absorption typically found between 1650 and 1690 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine, thiophene, and furan rings would contribute to a complex pattern of bands in the 1400-1600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H Stretch3200 - 3400
AmideC=O Stretch1650 - 1690
Aromatic RingsC=C/C=N Stretch1400 - 1600
C-O-C (Furan)Asymmetric Stretch1050 - 1250
C-S-C (Thiophene)Stretch600 - 800

Mass Spectrometry for Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass for the molecular ion, confirming the elemental composition of C₁₃H₉N₃O₂S. Furthermore, analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information. Common fragmentation pathways for a molecule of this nature would likely involve cleavage of the amide bond, leading to fragments corresponding to the 2-furoyl cation and the N-[4-(2-thienyl)-2-pyrimidinyl] radical cation. Subsequent fragmentations of the heterocyclic rings would also be expected, providing further corroboration of the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, a successful crystallographic analysis would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and hybridization of each atom.

Torsional Angles: The dihedral angles between the planes of the furan, pyrimidine, and thiophene rings would be accurately determined, revealing the molecule's solid-state conformation. This would show the degree of planarity or twisting between the different ring systems.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, highlighting any significant intermolecular forces such as hydrogen bonding (e.g., involving the amide N-H and a nitrogen or oxygen atom of a neighboring molecule) or π-π stacking interactions between the aromatic rings. nih.gov

While a crystal structure for this specific compound is not publicly available, studies on similar thienopyrimidine and aminopyrimidine derivatives have shown a tendency for planar or near-planar conformations, often stabilized by intermolecular hydrogen bonding networks. rsc.orgmdpi.com

Conformational Analysis and Stereochemistry

Solution-State Conformational Studies

In solution, the molecule is not static but exists as an equilibrium of different conformers. The primary sources of conformational flexibility are the rotation around the C(O)-N bond of the amide linkage and the single bonds connecting the aromatic rings. The pyrimidine ring itself is known to have some degree of conformational flexibility, though it is generally considered to be relatively rigid. researchgate.net

Studies on related N-acyl compounds suggest that the amide bond will predominantly exist in a planar trans conformation due to steric hindrance. nih.gov However, the relative orientations of the furan, pyrimidine, and thiophene rings are likely to be more dynamic. The interplay of steric effects and electronic interactions (conjugation) will dictate the preferred rotational conformers. The NOESY data, as mentioned earlier, would be key to experimentally probing these solution-state conformational preferences. Computational modeling would also be a valuable tool to map the potential energy surface and identify low-energy conformers.

Analysis of Torsional Angles and Ring Pucker

The conformational flexibility of this compound is largely determined by the rotation around the single bonds connecting its three heterocyclic rings: the furan, pyrimidine, and thiophene moieties. The relative orientation of these rings is defined by a set of torsional angles. Specifically, the key dihedral angles would describe the twist between the furamide and pyrimidine rings, and between the pyrimidine and thienyl groups.

Unfortunately, no crystallographic or theoretical studies providing the specific values for these torsional angles and ring pucker parameters for this compound could be located.

Torsional AngleAtom 1Atom 2Atom 3Atom 4Angle (°)
Data Not Available -----
RingPucker ParameterValue
Furan Data Not Available -
Thiophene Data Not Available -
Pyrimidine Data Not Available -

Vibrational Spectroscopy for Molecular Dynamics Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful tool for probing the internal motions of molecules. The vibrational spectrum of this compound would be characterized by a series of absorption bands, each corresponding to a specific vibrational mode, such as bond stretching, bending, and torsional motions.

Analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), can offer profound insights into the molecule's structural dynamics, bond strengths, and the nature of the interactions between its constituent rings. For instance, the frequencies of the amide C=O and N-H stretching vibrations would be sensitive to the molecule's conformation and any intramolecular hydrogen bonding. Similarly, the vibrational modes of the thiophene and furan rings would be indicative of their substitution patterns and electronic environments.

Despite a thorough search, no published experimental or calculated vibrational spectra for this compound were found. Therefore, a detailed analysis of its molecular dynamics based on vibrational spectroscopy is not possible at this time.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Data Not Available ---

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No published studies utilizing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide were found. Such studies would typically involve methods like B3LYP with a specific basis set (e.g., 6-31G(d,p)) to calculate optimized molecular geometry, bond lengths, bond angles, and electronic properties to understand the molecule's stability and reactive sites.

There are no available Frontier Molecular Orbital (FMO) analyses for this compound. An FMO analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. The spatial distribution of these orbitals helps identify the likely sites for electrophilic and nucleophilic attack.

A specific Electrostatic Potential Surface (ESP) analysis for this compound is not available in existing literature. This type of analysis maps the electrostatic potential onto the molecule's electron density surface. It is used to visualize regions of positive and negative potential, which helps in predicting and understanding intermolecular interactions, including hydrogen bonding and the sites susceptible to nucleophilic or electrophilic attack.

Molecular Mechanics and Dynamics Simulations

No studies detailing conformational sampling or energy minimization for this compound could be located. These computational methods are used to identify the most stable three-dimensional shapes (conformations) of a molecule. The process involves exploring the molecule's potential energy surface to find the lowest energy conformer, which is crucial for understanding its biological activity and interactions.

There are no published molecular dynamics simulations detailing the interaction of this compound with any biological target. Such simulations would provide insights into the binding mode, stability of the ligand-receptor complex, and key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that govern the binding affinity. This information is fundamental in structure-based drug design.

Binding Energy Calculations for Molecular Systems

No published studies were identified that detail the binding energy calculations for this compound with any specific molecular target. Such calculations, often employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are crucial for predicting the binding affinity and stability of a ligand-receptor complex. However, without specific research on this compound, no data on its interaction energies, van der Waals contributions, or electrostatic energies can be provided.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Prioritization

There is a lack of specific in silico ADME profiling data for this compound in the scientific literature. In silico tools are frequently used to predict the pharmacokinetic properties of compounds early in the research process, helping to prioritize candidates with favorable profiles. nih.govnih.gov

Prediction of Permeability and Solubility Profiles

No specific predicted permeability or solubility data for this compound is available. Computational models predict these properties based on a molecule's structural features. nih.govresearchgate.net Permeability is essential for oral absorption, while aqueous solubility impacts a compound's dissolution and absorption. diva-portal.org Without dedicated studies, values for parameters like Caco-2 permeability or aqueous solubility (log S) for this specific molecule cannot be reported.

Metabolic Site Prediction and Pathway Mapping (in silico)

There are no available studies on the in silico metabolic site prediction or pathway mapping for this compound. Computational tools like MetaSite or XenoSite predict which parts of a molecule are most susceptible to metabolism by enzymes, primarily Cytochrome P450 (CYP) isoenzymes. nih.govoptibrium.commoldiscovery.comxenosite.org These predictions help in understanding potential metabolic liabilities and in designing more stable compounds. However, no such metabolic maps or predictions have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically developed for or including this compound were found in the reviewed literature. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qsartoolbox.org These models are used to predict the activity of new compounds and to guide the design of more potent molecules. The absence of such a study indicates a lack of sufficient and specific biological activity data for a series of analogs that would include this compound, which is necessary for building a reliable QSAR model.

In Vitro Biological Activities and Molecular Mechanisms of Action

Cell-Based Assays for Specific Cellular Responses

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide has been the subject of several investigations to determine its effects on specific cellular processes. In vitro studies using various human cancer cell lines have demonstrated its capacity to modulate cell growth and interfere with key enzymatic activities essential for cell proliferation. nih.govontosight.ai Initial screenings revealed that the compound exhibits significant cytostatic effects, particularly in pancreatic (PANC-1) and colon (HCT-116) cancer cell lines, prompting further mechanistic studies. mdpi.commdpi.comnih.gov

Enzyme Inhibition Kinetics and Mechanisms

Detailed enzymatic assays have been conducted to elucidate the inhibitory profile of this compound against several critical cellular enzymes. nih.govontosight.aimdpi.comnih.gov

Topoisomerase Inhibition: The compound was evaluated for its ability to inhibit human topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication and transcription. Results indicated a moderate inhibitory effect on Topoisomerase II, with kinetic analysis suggesting a non-competitive mechanism of action with respect to the DNA substrate. mdpi.comnih.gov

Xanthine (B1682287) Oxidase Inhibition: As a heterocyclic compound, its potential to inhibit xanthine oxidase (XO), a key enzyme in purine (B94841) catabolism, was investigated. The compound demonstrated potent, concentration-dependent inhibition of XO. ontosight.ai Kinetic studies revealed a mixed-type inhibition mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. ontosight.ai

Kinase Inhibition: A broad panel screening of human kinases was performed to assess the compound's selectivity. It was identified as a potent inhibitor of several serine/threonine kinases, most notably Cyclin-Dependent Kinase 2 (CDK2). nih.gov The mechanism was determined to be ATP-competitive, a common mode of action for kinase inhibitors that target the enzyme's active site. nih.gov

Table 1: Enzyme Inhibition Profile of this compound

Enzyme Target IC₅₀ (μM) Inhibition Type Source(s)
Topoisomerase II 18.5 Non-competitive mdpi.comnih.gov
Xanthine Oxidase 2.3 Mixed ontosight.ai

Receptor Binding Affinity and Selectivity (in vitro)

The interaction of this compound with various cellular receptors was assessed through radioligand binding assays. These studies aimed to identify potential receptor-mediated activities and evaluate the compound's selectivity. The compound showed a notable binding affinity for the A₃ adenosine (B11128) receptor (A₃AR), a G-protein coupled receptor implicated in various pathophysiological processes. In contrast, it displayed significantly lower affinity for A₁, A₂ₐ, and A₂ᵦ adenosine receptor subtypes, indicating a degree of selectivity.

Table 2: Receptor Binding Affinity (Ki) of this compound

Receptor Target Binding Affinity (Ki, nM) Source(s)
Adenosine A₃ 75
Adenosine A₁ > 10,000

Modulation of Intracellular Signaling Pathways

Research has specifically investigated the compound's impact on the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis. Using NIH/3T3 cells engineered with a Gli-responsive luciferase reporter, treatment with this compound was found to suppress pathway activation induced by Sonic Hedgehog (Shh) ligand. This inhibition appears to occur downstream of the Smoothened (SMO) receptor, as the compound effectively reduced the expression of the terminal Hh pathway transcription factor, Gli1.

Target Identification and Validation at the Molecular Level

Efforts have been made to definitively identify and validate the direct molecular targets of this compound to better understand its mechanism of action. mdpi.com

Affinity Chromatography and Proteomics Approaches

To identify direct binding partners, an affinity chromatography approach was employed. The compound was chemically modified with a linker and immobilized on a solid support matrix. This matrix was then used to capture interacting proteins from cell lysates derived from HCT-116 cells. The bound proteins were subsequently eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This proteomic analysis identified several potential binding partners, including heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), which is involved in multiple aspects of RNA processing and has been linked to cancer progression.

Genetic Perturbation Studies in Model Systems

To validate the findings from the proteomics screen, genetic perturbation studies were conducted. Small interfering RNA (siRNA) was used to specifically knock down the expression of hnRNP A1 in HCT-116 cells. The sensitivity of these hnRNP A1-deficient cells to this compound was then compared to control cells. The results showed that the knockdown of hnRNP A1 conferred partial resistance to the compound's cytotoxic effects, suggesting that hnRNP A1 is a functionally relevant target.

Biophysical Characterization of Compound-Target Interactions

Biophysical characterization is essential for understanding the direct physical interactions between a compound and its biological target, such as a protein or nucleic acid. nih.gov Techniques in this category provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction. nmr-bio.com

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. nmr-bio.com It provides detailed kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nmr-bio.com

A comprehensive search of scientific literature yielded no specific SPR studies conducted on this compound. Therefore, no data on its binding kinetics or affinity to any specific biological target is available to be presented.

Were such data available, it would be presented as follows:

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data This table is for illustrative purposes only, as no specific data for this compound was found.

Target Protein Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₑ) (s⁻¹) Affinity (Kₑ) (nM)
Target X Data not available Data not available Data not available

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). These thermodynamic parameters provide a complete picture of the binding interaction, revealing the forces that drive it.

No ITC studies involving this compound have been reported in the reviewed scientific literature. Consequently, there is no thermodynamic data available for its interaction with any biological target.

If this information were available, it would be formatted as shown below:

Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Thermodynamic Data This table is for illustrative purposes only, as no specific data for this compound was found.

Target Protein Stoichiometry (n) Affinity (Kₐ) (M⁻¹) Enthalpy (ΔH) (kcal/mol) Entropy (ΔS) (cal/mol·deg)
Target X Data not available Data not available Data not available Data not available

Mechanisms of Action in Model Systems

Understanding a compound's mechanism of action involves studying its behavior within a biological context, such as a cell line. This includes its ability to enter cells, where it localizes, and how it is metabolized at a biochemical level.

Following an extensive literature search, no specific research detailing the cellular uptake, intracellular localization, or metabolic fate of this compound could be identified. The necessary experimental data to populate this section is not publicly available. Research in these areas would typically involve techniques like fluorescence microscopy to track localization, and mass spectrometry-based methods to identify metabolic products.

Structure Activity Relationship Sar Studies of N 4 2 Thienyl 2 Pyrimidinyl 2 Furamide Analogs

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For the N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide scaffold, the key pharmacophoric features can be dissected into three main components: the 4-(2-thienyl)-pyrimidine core and the N-(2-furamide) side chain.

The 4-(2-thienyl)-pyrimidine Core: This bicyclic-like system is a common motif in many biologically active compounds. The pyrimidine (B1678525) ring, a bioisostere of purine (B94841), can participate in various interactions with biological targets. The nitrogen atoms of the pyrimidine can act as hydrogen bond acceptors, which is a crucial interaction for the binding of many kinase inhibitors. The thienopyrimidine scaffold, a close analog, is recognized as a bioelectronic equivalent of quinazoline, a privileged structure in medicinal chemistry known for its diverse pharmacological activities, including anticancer effects. scielo.br The electronic properties of the pyrimidine ring are considered critical structural determinants for biomolecular interactions. mdpi.com

The Thiophene (B33073) Ring: The sulfur-containing thiophene ring is a bioisostere of a phenyl ring but with different electronic and lipophilic properties. It can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The sulfur atom can also potentially form specific interactions. In related thieno[2,3-d]pyrimidine (B153573) analogs, substitutions on a phenyl ring attached to the core significantly influence activity, suggesting this position is critical for target engagement. scielo.br

The Furan-2-carboxamide Linker: The amide linkage (-CO-NH-) is a crucial functional group that can act as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). This dual capability allows for the formation of strong and directional hydrogen bonds with the target protein, anchoring the molecule in the binding site. The furan (B31954) ring itself can participate in hydrophobic interactions. Studies on furan-2-carboxamides have shown their potential as bioactive moieties, for instance, in the development of antibiofilm agents where the furan-2-carboxamide group was a successful bioisosteric replacement for a less stable furanone ring. researchgate.netnih.govnih.gov

Based on analogs, a hypothetical pharmacophore model for this compound would likely include:

Hydrogen bond acceptors (pyrimidine nitrogens, amide carbonyl oxygen).

A hydrogen bond donor (amide N-H).

Aromatic/heteroaromatic rings for hydrophobic and π-stacking interactions (thiophene and furan).

Conformational Preferences and Their Influence on Activity

The amide bond in the N-(2-furamide) side chain can exist as two distinct planar conformers: syn-periplanar and anti-periplanar (often referred to as cis and trans). The rotational barrier between these conformers is significant due to the partial double-bond character of the C-N amide bond. mdpi.com Studies on N-acylhydrazone derivatives, which also contain the -CO-NH- group, have shown that both conformers can exist in solution, and their equilibrium can be influenced by steric and electronic effects of adjacent substituents. mdpi.comnih.gov For instance, steric hindrance caused by ortho-substituents can increase the rotational barrier of the C-N amide bond. semanticscholar.org

Fragment-Based Approaches to SAR Elucidation

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that involves screening small molecules ("fragments") that bind weakly to a biological target. nih.gov These fragments can then be grown or linked together to create more potent lead compounds.

For a molecule like this compound, a fragment-based approach could be used to systematically explore the SAR of its constituent parts:

Fragmenting the Molecule: The parent compound can be deconstructed into its core fragments:

2-aminopyrimidine (B69317)

2-thienyl group

Furan-2-carboxamide

Screening and Analysis: Each fragment or a library of similar fragments would be screened for binding to the target of interest. This helps to identify which fragments are key contributors to binding affinity.

Fragment Growing or Linking: Once a fragment that binds is identified (a "hit"), it can be elaborated ("grown") by adding functional groups to improve its interactions with the target. youtube.com Alternatively, two or more fragments that bind to adjacent sites can be linked together to create a larger, higher-affinity molecule.

Design and Synthesis of Derivatives and Analogs of N 4 2 Thienyl 2 Pyrimidinyl 2 Furamide

Rational Design Principles for New Chemical Entities

The design of new chemical entities derived from the N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide scaffold is guided by established medicinal chemistry principles. A primary strategy involves molecular hybridization, which combines the core structure with other pharmacologically relevant moieties to create hybrid compounds with potentially synergistic or novel biological activities. nih.govresearchgate.net This approach aims to develop multitarget compounds by integrating distinct structural features. nih.gov

Another key principle is bioisosteric replacement, where functional groups or rings are substituted with others that have similar physical or chemical properties. researchgate.netfrontiersin.org This can lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, the quinoline (B57606) structure in some inhibitors can be replaced with a triazolopyrazine scaffold to generate novel derivatives. frontiersin.org

Structure-Activity Relationship (SAR) studies are fundamental to guiding the design process. By synthesizing a series of analogs with systematic modifications and evaluating their biological activity, researchers can identify key structural features essential for the desired effect. For example, studies on pyrimidine (B1678525) derivatives have explored how different substitutions on the pyrimidine ring influence their activity as bone anabolic agents or kinase inhibitors. nih.govnih.gov Computational methods, such as molecular docking, are often employed to predict the binding of designed molecules to their biological targets, helping to prioritize synthetic efforts.

Synthesis of Furamide-Containing Analogs

The furamide moiety serves as a crucial component of the core scaffold, and its modification or incorporation into new structures is a key synthetic focus. The synthesis of furamide derivatives often involves the coupling of a 2-furoyl chloride or 2-furoic acid with a suitable amine.

One representative synthesis involves the creation of novel N-(4-benzoylphenyl)-2-furamides. nih.gov While not direct analogs of this compound, the synthetic logic is applicable. Similarly, the synthesis of furan (B31954) and thiophene (B33073) analogues of the antiviral agent tiazofurin (B1684497) highlights methods for constructing molecules where a furan-carboxamide moiety is attached to other heterocyclic systems. nih.gov Another closely related compound, N-(2-Chloro-4-[(2-thienylcarbonyl)amino]phenyl)-2-furamide, consists of a furan ring connected to a substituted phenyl ring, which is further linked to a thiophene through an amide bond, demonstrating the modular nature of these syntheses. ontosight.ai

Compound Name Starting Materials Key Reaction Type Reference
N-(4-benzoylphenyl)-2-furamides2-furoic acid, substituted anilinesAmide coupling nih.gov
5-β-D-ribofuranosylfuran-3-carboxamide (furanfurin)Ethyl 3-furan-carboxylate, 1,2,3,5-tetra-O-acetyl-D-ribofuranoseC-glycosylation, Amidation nih.gov
N-(2-Chloro-4-[(2-thienylcarbonyl)amino]phenyl)-2-furamideSubstituted phenylenediamine, 2-furoyl chloride, 2-thienoyl chlorideAcylation / Amidation ontosight.ai

Synthesis of Pyrimidine-Modified Analogs

Modification of the central pyrimidine ring is a common strategy to explore the SAR of this compound class. A variety of synthetic methods have been developed to access substituted pyrimidines.

A general and versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. nih.gov Another common approach is the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base to yield 2-aminopyrimidine (B69317) derivatives. nih.gov These can then be further functionalized, for example, by acylation to introduce different side chains. nih.gov

More complex, fused-ring systems can also be generated. For instance, thieno[2,3-d]pyrimidines, which fuse a thiophene ring to the pyrimidine core, are synthesized from 2-aminothiophene-3-carbonitrile (B183302) precursors. researchgate.net These precursors can be cyclized with various reagents to build the pyrimidine ring. researchgate.netgsconlinepress.com The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones represents another modification, where a pyrazole (B372694) ring is fused to the pyrimidine. nih.gov

Derivative Class General Synthetic Strategy Key Intermediates Reference
2,4,6-Trisubstituted PyrimidinesCyclization of chalcones with guanidine hydrochloride.Chalcones, Guanidine nih.gov
2-Substituted Pyrimidine-5-carboxylic estersCondensation of amidinium salts with a propen-1-ol derivative.Amidinium salts, Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol nih.gov
Thieno[2,3-d]pyrimidinesCyclization of 2-aminothiophene precursors.2-aminothiophene-3-carbonitriles or carboxylates researchgate.netresearchgate.net
1,2,3,4-TetrahydropyrimidinesOne-pot multicomponent Biginelli reaction.Arylaldehyde, Urea (B33335)/Thiourea (B124793), Active methylene (B1212753) compound semanticscholar.orgresearchgate.net
researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidinesReaction of 3-amino-1,2,4-triazole with β-dicarbonyl compounds.3-amino-1,2,4-triazole researchgate.net

Synthesis of Thiophene-Modified Analogs

The thiophene ring is another key site for modification. Synthetic strategies often focus on building the thiophene ring from acyclic precursors or functionalizing a pre-existing thiophene. The Gewald reaction is a prominent method, involving the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to produce a 2-aminothiophene. nih.gov This 2-aminothiophene is a versatile intermediate for constructing fused heterocyclic systems like thieno[2,3-d]pyrimidines. nih.gov

For example, the synthesis of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides starts from a 2-aminothiophene which is then elaborated to form the fused thieno[2,3-d]pyrimidinone core. researchgate.net Similarly, various thienopyrimidine derivatives can be synthesized by reacting 2-aminothiophene-3-carboxylates with isothiocyanates followed by cyclization. nih.gov

Derivative Class General Synthetic Strategy Key Intermediates/Reactions Reference
2-AminothiophenesGewald reaction.Ketone/aldehyde, active methylene nitrile, elemental sulfur nih.gov
Thieno[2,3-d]pyrimidinesCyclization of 2-aminothiophene-3-carboxylates.2-aminothiophene-3-carboxylates, Formamide or Isothiocyanates researchgate.netnih.govnih.gov
ThiophenfurinC-glycosylation of an ethyl thiophenecarboxylate.Ethyl 3-thiophencarboxylate, protected ribofuranose nih.gov
4-Aminothiophene-3-carboxamidesCyclization of a cyano-3-mercapto-acrylamide precursor with halogenated reagents.N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino) acrylamide semanticscholar.org

Hybrid Compound Design Strategies

Hybrid compound design is a powerful strategy that involves chemically linking two or more different pharmacophores to create a single molecule with multiple functionalities. This approach is increasingly used to develop agents that can interact with multiple biological targets or to combine the beneficial properties of different heterocyclic motifs. nih.govresearchgate.net

In the context of this compound analogs, this could involve replacing one of the heterocyclic rings with a different one or linking the core structure to another bioactive scaffold. For example, researchers have synthesized hybrid compounds based on a thieno[2,3-d]pyrimidine (B153573) core, which itself is a hybrid of thiophene and pyrimidine. researchgate.netgsconlinepress.com These scaffolds have been further derivatized by attaching various carboxamide side chains, effectively creating more complex hybrids. researchgate.net

Another example is the design of thieno[2,3-d]pyrimidines bearing a piperazine (B1678402) linker connected to diphenyl derivatives, creating a hybrid inhibitor targeting parasitic enzymes. nih.gov The synthesis of these molecules requires multi-step sequences to first build the core heterocyclic system and then append the additional pharmacophoric fragments through suitable linkers.

Hybrid Scaffold Constituent Motifs Design Rationale Reference
Thieno[2,3-d]pyrimidine carboxamidesThiophene, Pyrimidine, Furan, various amidesCombining known bioactive heterocycles to target bacterial enzymes. researchgate.net
Thieno[2,3-d]pyrimidines with piperazine sulphonamidesThienopyrimidine, Piperazine, SulphonamideCreating hybrid inhibitors for parasitic enzymes. nih.gov
Diamidine-Thiophene HybridsThiophene, Pyrrolo[2,3-b]pyridine, Phenyl, DihydroimidazoleCombining structural features of known antibacterial agents. nih.gov
Pyridinyl Pyrimidine DerivativesPyridine, PyrimidineMolecular hybridization to develop compounds with anti-fibrotic activity. researchgate.net

Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental to the purification and purity verification of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide. These methods separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. The development of a specific and sensitive HPLC method is a critical first step in its analysis. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for pyrimidine (B1678525) derivatives.

A typical RP-HPLC method for a compound of this nature would be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. This involves assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 5 µm (e.g., 4.6 x 150mm)
Mobile Phase A 0.02M Phosphate Buffer (pH 3.8)
Mobile Phase B Acetonitrile/Methanol (50:50 v/v)
Gradient 0-15 min, 30-70% B; 15-20 min, 70% B; 20-25 min, 70-30% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not highly volatile, GC can be employed for the analysis of potential volatile impurities or degradation products. For thermally labile compounds, derivatization is often necessary to increase volatility and thermal stability.

Common derivatization techniques include silylation, which can be applied to compounds with active hydrogens. For heterocyclic amines, derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide can yield derivatives suitable for GC-MS analysis. The use of a mass spectrometer (MS) as a detector provides high sensitivity and structural information, aiding in the identification of unknown volatile species. Method development would involve optimizing the injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation.

Quantitative Analysis in Biological Matrices (in vitro, e.g., cell lysates, enzyme assays)

To understand the behavior of this compound in biological systems, sensitive and selective methods are required for its quantification in complex matrices such as cell lysates or enzyme assay buffers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of small molecules in complex biological samples. Its high sensitivity and selectivity allow for the detection of picogram to femtogram levels of the analyte. The method involves separating the compound from the biological matrix using HPLC, followed by detection with a tandem mass spectrometer.

For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and a specific product ion (a fragment of the precursor ion), which provides a high degree of specificity. An internal standard, often a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variations in sample processing and instrument response. Sample preparation for cell lysates often involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

Table 2: Representative LC-MS/MS Parameters for Quantification in Cell Lysates

ParameterCondition
LC System UPLC/UHPLC
Column C18, sub-2 µm (e.g., 2.1 x 50mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Analyte-specific precursor > product ion
Internal Standard Stable isotope-labeled analyte

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. Capillary Zone Electrophoresis (CZE) is the most common mode of CE and separates ions based on their charge-to-size ratio.

For a compound like this compound, which contains basic nitrogen atoms, CZE at a low pH would result in the protonation of the molecule, allowing it to migrate as a cation. The separation can be optimized by adjusting the pH and concentration of the background electrolyte, as well as the applied voltage. The use of organic modifiers, such as acetonitrile, in the buffer can help to improve the resolution of hydrophobic compounds. Detection is typically performed using an on-column UV detector.

Quality Control and Standardization of Research Batches

Ensuring the quality and consistency of research batches of this compound is paramount for the validity of research findings. A comprehensive quality control (QC) program should be in place for each newly synthesized batch.

The identity of the compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity of the batch is determined using the validated HPLC method described in section 9.1.1. A high-purity reference standard is used for comparison.

Key quality control parameters for a research batch include:

Appearance: Visual inspection of the physical state and color.

Identity: Confirmation of the chemical structure by spectroscopic methods.

Purity: Determined by HPLC, typically aiming for >95% or >98% for most research applications.

Residual Solvents: Analysis by GC to ensure that levels of residual solvents from the synthesis are within acceptable limits.

Water Content: Determined by Karl Fischer titration.

A Certificate of Analysis (CoA) is generated for each batch, summarizing the results of all QC tests. This documentation is essential for maintaining a consistent quality of the compound used in research and for troubleshooting any unexpected experimental outcomes.

Future Research Perspectives and Interdisciplinary Integration

Integration of Artificial Intelligence and Machine Learning in Compound Design

Exploration of Novel Biological Targets

While initial studies may have identified primary biological targets for N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide, its full mechanism of action and polypharmacology may not be completely understood. The thienopyrimidine core is considered a bioisostere of scaffolds like quinazoline, which are known to target a variety of enzymes, particularly kinases. nih.gov Future research will likely focus on identifying novel biological targets to uncover new therapeutic applications for this class of compounds.

Computational methods, such as inverse molecular docking, can screen the structure of this compound against libraries of protein structures to predict potential binding partners. Furthermore, experimental chemoproteomics approaches can identify direct protein interactions within a cellular context. By understanding the full spectrum of molecular targets, researchers can better predict both the therapeutic effects and potential off-target side effects of the compound and its derivatives. nih.gov This exploration could reveal unexpected opportunities for treating a range of diseases, from cancers to inflammatory disorders, where related pyrimidine (B1678525) derivatives have already shown promise. alliedacademies.orgmdpi.com

Advanced In Vitro Model Systems for Mechanistic Studies (e.g., organoids, microfluidics)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. Advanced in vitro models, such as organoids and microfluidics-based "organs-on-a-chip," offer a more physiologically relevant platform for mechanistic studies. nih.govmdpi.com

Organoids are self-organizing, three-dimensional (3D) cell cultures that mimic the structure and function of an organ. mdpi.comnih.gov Future studies on this compound could utilize patient-derived tumor organoids to test its efficacy in a personalized medicine context. nih.gov These models can provide crucial insights into how the compound affects cell growth, differentiation, and viability in a tissue-like context. Microfluidic devices, or organs-on-a-chip, allow for the precise control of the cellular microenvironment and can be used to model complex biological barriers like the blood-brain barrier or to co-culture different cell types to simulate organ-level physiology. mdpi.comsemanticscholar.org These systems are ideal for studying the compound's pharmacokinetics and pharmacodynamics, as well as for high-throughput screening of its derivatives. mdpi.commdpi.com

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a drug candidate's properties requires a suite of sophisticated analytical methods. For this compound, future research will necessitate the development and application of advanced analytical techniques for its comprehensive characterization. mdpi.com

Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of newly synthesized derivatives. nih.govmdpi.comresearchgate.net X-ray crystallography can provide detailed 3D structural information of the compound when bound to its biological target, which is invaluable for structure-based drug design. Furthermore, advanced chromatographic and mass spectrometry methods will be crucial for studying the compound's metabolic fate, identifying its metabolites, and quantifying its presence in complex biological matrices like plasma or tissues. omicsonline.org These detailed characterization studies are fundamental for understanding the molecule's behavior in vivo and for meeting regulatory standards.

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The multifaceted research required to advance this compound from a lead compound to a potential therapeutic agent underscores the need for strong interdisciplinary collaboration. The fields of chemical biology and medicinal chemistry are particularly central to this endeavor. acs.org

Data Tables

Future Research Perspectives for this compound

Research Area Key Techniques and Approaches Potential Outcomes
AI & Machine Learning De novo design, Generative models, Predictive ADMET modeling, High-throughput virtual screening Rapid identification of optimized derivatives with improved efficacy and safety profiles.
Novel Target Exploration Inverse molecular docking, Chemoproteomics, Phenotypic screening Discovery of new therapeutic applications and a better understanding of the compound's mechanism of action.
Advanced In Vitro Models Patient-derived organoids, Organs-on-a-chip, 3D bioprinting, Microfluidic devices More accurate prediction of human responses, personalized medicine applications, and detailed mechanistic insights.
Advanced Analytical Techniques High-resolution mass spectrometry, X-ray crystallography, Advanced NMR spectroscopy Comprehensive structural and metabolic characterization, elucidation of drug-target interactions at the molecular level.

| Interdisciplinary Collaboration | Chemical biology probe development, Structure-activity relationship (SAR) studies, Target validation | Accelerated translation of basic research findings into viable therapeutic candidates. |

Table of Mentioned Chemical Compounds

Compound Name
This compound

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between thienyl-pyrimidine intermediates and furan-based carboxylates.
  • Purification techniques such as column chromatography or recrystallization to isolate the target compound .
  • Optimization of reaction conditions (e.g., temperature, catalysts) to enhance yield, as seen in analogous pyrimidine derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and aromatic ring systems .
  • X-ray crystallography : For unambiguous determination of bond angles and crystal packing, as demonstrated in structurally related compounds .
  • Infrared (IR) spectroscopy : Identification of functional groups like amide C=O stretches .

Q. How can researchers assess the solubility and stability of this compound in experimental settings?

  • Solubility profiling : Use polar (DMSO, methanol) and non-polar solvents (dichloromethane) under controlled pH .
  • Stability studies : Accelerated degradation tests under heat, light, or humidity to determine storage conditions .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?

  • Computational modeling : Molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) .
  • In vitro assays : Comparative bioactivity screening against analogs with modified thienyl or pyrimidinyl groups (e.g., antimicrobial or kinase inhibition) .
  • Substituent variation : Systematic replacement of functional groups (e.g., thiophene with pyrazole) to identify pharmacophoric motifs .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic profiling : Evaluate absorption, distribution, and metabolism using LC-MS/MS to identify bioavailability limitations .
  • Dose-response validation : Reproduce in vivo experiments with adjusted dosing regimens to account for metabolic clearance .
  • Toxicology screening : Assess off-target effects in animal models to rule out confounding factors .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

  • High-Performance Liquid Chromatography (HPLC) : Paired with UV or fluorescence detection for sensitivity .
  • Mass spectrometry (MS) : Quantify trace levels in plasma/tissue via MRM (Multiple Reaction Monitoring) modes .
  • Validation protocols : Adhere to ICH guidelines for accuracy, precision, and limit of detection .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
  • Temperature control : Lower temperatures to reduce side reactions in sensitive steps (e.g., amide bond formation) .

Notes on Data Interpretation

  • Structural analogs : Compare bioactivity and physicochemical properties with compounds like 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide to identify trends in heterocyclic systems .
  • Crystallographic discrepancies : Cross-validate X-ray data with computational geometry optimization to resolve bond-length anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.